

spectroscopic data (NMR, IR, MS) of 4-ethynyl-1H-indole

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Compound of Interest

Compound Name: 4-Ethynyl-1H-indole

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An In-depth Technical Guide to the Spectroscopic Characterization of **4-Ethynyl-1H-indole**

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unequivocal identification and characterization of **4-ethynyl-1H-indole**. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It delves into the rationale behind the expected spectral features, offering insights grounded in the fundamental principles of spectroscopy and the unique electronic nature of the indole scaffold fused with a terminal alkyne.

The protocols and interpretations herein are presented as a self-validating framework, ensuring that researchers can confidently apply these methods to confirm the synthesis and purity of this valuable chemical building block.

Molecular Structure and Physicochemical Properties

4-Ethynyl-1H-indole is a bifunctional molecule featuring a core indole ring system substituted with an ethynyl group at the C4 position. This combination makes it a versatile synthon in medicinal chemistry and materials science.

- Molecular Formula: $C_{10}H_7N$

- Molecular Weight: 141.17 g/mol
- CAS Number: 102301-81-5

Caption: Molecular structure of **4-ethynyl-1H-indole** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of **4-ethynyl-1H-indole** in solution. The combination of ¹H and ¹³C NMR provides a complete picture of the carbon skeleton and proton environments.

Expertise & Rationale

The chemical shifts in the indole ring are governed by the aromatic ring current and the electron-donating nature of the nitrogen atom. The protons on the pyrrole ring (H2, H3) typically appear at a different field than those on the benzene ring (H4-H7).^{[1][2]} The introduction of the ethynyl group at C4 introduces significant electronic and anisotropic effects. The ethynyl group is electron-withdrawing, which will deshield adjacent protons, particularly H5. Furthermore, the cylindrical π -electron cloud of the alkyne can induce shielding or deshielding effects on nearby protons depending on their spatial orientation.^[3] The terminal alkyne proton itself has a characteristic chemical shift, typically appearing in the 2.0-3.5 ppm range.^[3]

Predicted ¹H and ¹³C NMR Data

The following data are predicted for a solution in CDCl₃, with chemical shifts (δ) referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for **4-Ethynyl-1H-indole**

Atom Position	Predicted ¹ H Shift (δ , ppm)	Predicted ¹³ C Shift (δ , ppm)	Justification
N-H (1)	~8.2 (broad singlet)	-	Typical for indole N-H; broad due to quadrupole broadening and potential exchange.
H2	~7.25 (t, $J \approx 2.5$ Hz)	~124.5	Slightly deshielded relative to indole due to long-range effects of the C4 substituent. [1] [4]
H3	~6.60 (dd, $J \approx 2.5, 1.0$ Hz)	~102.8	Shielded position in the indole nucleus. [4]
H5	~7.40 (d, $J \approx 8.0$ Hz)	~123.0	Deshielded by the ortho-ethynyl group's electron-withdrawing and anisotropic effects.
H6	~7.15 (t, $J \approx 8.0$ Hz)	~121.5	Expected to be in the typical aromatic region for indole. [4]
H7	~7.20 (d, $J \approx 8.0$ Hz)	~112.0	Less affected by the C4 substituent compared to H5.
C3a	-	~128.0	Bridgehead carbon.
C4	-	~115.0	Carbon bearing the substituent.
C7a	-	~136.0	Bridgehead carbon adjacent to nitrogen.
\equiv C-H (β)	~3.10 (s)	~83.0	Characteristic region for a terminal alkyne

			proton and sp-hybridized carbon.[3]
-C≡ (α)	-	~78.0	The sp-hybridized carbon attached to the aromatic ring.

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-resolution, unambiguous data.

- Sample Preparation:
 - Accurately weigh 5-10 mg of synthesized **4-ethynyl-1H-indole**.
 - Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v TMS as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup (400 MHz Spectrometer or higher):
 - Lock the spectrometer on the deuterium signal of CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity (line shape of TMS should be sharp and symmetrical).
 - Acquire a standard ^1H NMR spectrum (e.g., 16 scans, 30° pulse, 2-second relaxation delay).
 - Acquire a standard ^{13}C NMR spectrum with proton decoupling (e.g., 1024 scans, 45° pulse, 2-second relaxation delay).
- Advanced Experiments (for full assignment):
 - Run a 2D COSY (Correlation Spectroscopy) experiment to establish ^1H - ^1H coupling networks (e.g., H5-H6-H7).

- Run a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded protons and carbons.
- Run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment to establish long-range (2-3 bond) correlations, which is crucial for assigning quaternary carbons like C4, C3a, and C7a.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying key functional groups present in the molecule, providing complementary evidence to NMR data.

Expertise & Rationale

The IR spectrum of **4-ethynyl-1H-indole** is expected to be a composite of the signatures for a terminal alkyne and a substituted indole. The most diagnostic peaks for the terminal alkyne are the sharp, strong C-H stretch (\equiv C-H) above 3250 cm^{-1} and the C \equiv C triple bond stretch, which is weaker but distinct, in the $2100\text{-}2260\text{ cm}^{-1}$ region.^{[3][5][6]} The indole N-H bond will produce a characteristic sharp stretch around 3400 cm^{-1} . The aromatic C-H stretches will appear just above 3000 cm^{-1} , while the complex fingerprint region below 1600 cm^{-1} will contain various C-C and C-N stretching and bending vibrations characteristic of the indole ring system.

Predicted IR Absorption Data

Table 2: Key Predicted IR Absorption Bands for **4-Ethynyl-1H-indole**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
~3400	Sharp, Med	N-H stretch (indole ring)
~3300	Sharp, Str	≡C-H stretch (terminal alkyne) [5][7]
3100-3000	Medium	Aromatic C-H stretch
~2110	Weak-Med	C≡C stretch (alkyne triple bond)[3][8]
1600-1450	Medium	Aromatic C=C ring stretching
700-610	Strong	≡C-H bend (out-of-plane wag) [5][7]

Experimental Protocol: IR Data Acquisition (ATR Method)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum.
- Sample Application: Place a small amount (a few milligrams) of the solid **4-ethynyl-1H-indole** sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Spectrum Collection: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.

Expertise & Rationale

Under Electron Ionization (EI), **4-ethynyl-1H-indole** is expected to show a prominent molecular ion ($M^{+ \cdot}$) peak at m/z 141, confirming its molecular weight. The indole ring is a very stable aromatic system, so this peak should be one of the most abundant in the spectrum. The characteristic fragmentation of the indole nucleus involves the loss of hydrogen cyanide (HCN), leading to a significant fragment ion.^{[9][10]} This pathway can help confirm the presence of the indole core. Other fragmentation may involve the ethynyl substituent, though the primary fragmentation is expected to originate from the stable heterocyclic ring.

Predicted Mass Spectrum Data (EI-MS)

Table 3: Predicted Key Ions in the EI Mass Spectrum of **4-Ethynyl-1H-indole**

m/z Value	Predicted Ion	Significance
141	$[C_{10}H_7N]^{+ \cdot} (M^{+ \cdot})$	Molecular Ion; confirms the molecular weight.
140	$[M-H]^{+}$	Loss of a hydrogen atom.
114	$[M-HCN]^{+}$	Characteristic loss of hydrogen cyanide from the indole ring. ^{[9][10]}
89	$[C_7H_5]^{+}$	A common fragment in indole spectra, resulting from further fragmentation. ^[9]

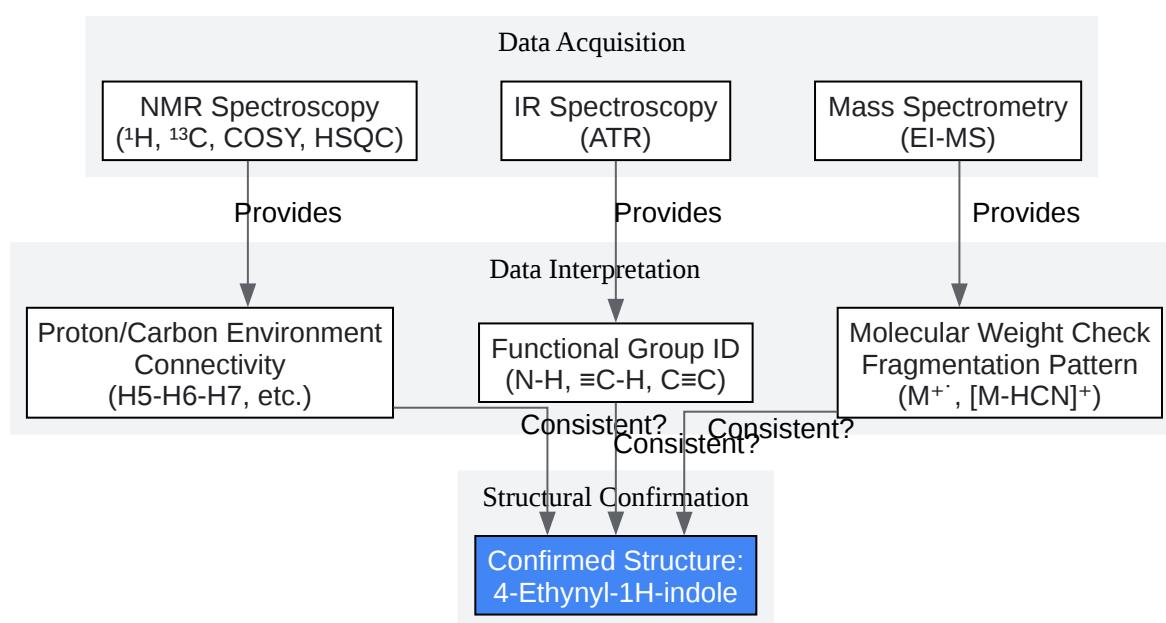
Experimental Protocol: MS Data Acquisition

- Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via direct infusion or through a GC inlet into the mass spectrometer.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns for library matching and structural analysis.

- Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-250, using a quadrupole or time-of-flight (TOF) analyzer.
- Data Interpretation: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. Compare the observed m/z values with the predicted fragmentation pathways.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of **4-ethynyl-1H-indole** is not based on a single technique but on the convergence of evidence from all three. The following workflow illustrates this self-validating process.



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Caption: Workflow for the integrated spectroscopic confirmation of **4-ethynyl-1H-indole**.

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